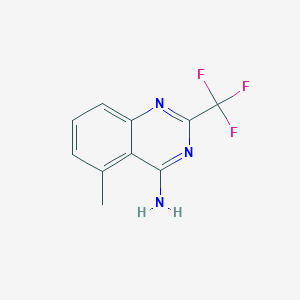
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C10H8F3N3. It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of a trifluoromethyl group and a methyl group on the quinazoline core makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-methylbenzoic acid.
Cyclization: This intermediate undergoes cyclization with trifluoroacetic anhydride to form 5-methyl-2-(trifluoromethyl)quinazolin-4-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolin-4-one derivatives.
Reduction: Further reduction can lead to the formation of dihydroquinazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites, thereby blocking their activity and leading to cell death . The pathways involved often include those related to DNA repair and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)quinazolin-4-amine: Lacks the methyl group at the 5-position.
5-Methylquinazolin-4-amine: Lacks the trifluoromethyl group at the 2-position.
Quinazolin-4-amine: Lacks both the methyl and trifluoromethyl groups.
Uniqueness
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These modifications enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C10H8F3N3 |
|---|---|
Molekulargewicht |
227.19 g/mol |
IUPAC-Name |
5-methyl-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C10H8F3N3/c1-5-3-2-4-6-7(5)8(14)16-9(15-6)10(11,12)13/h2-4H,1H3,(H2,14,15,16) |
InChI-Schlüssel |
GFMHWHFJWSUXKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


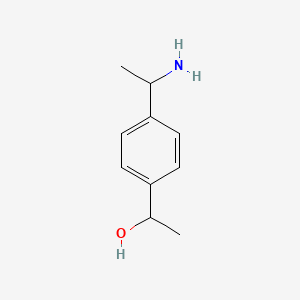

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)

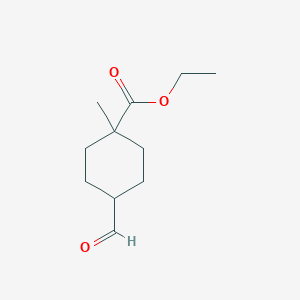

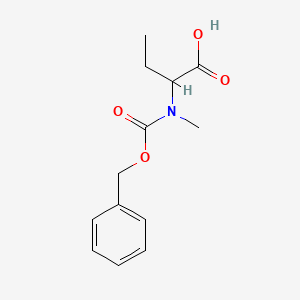
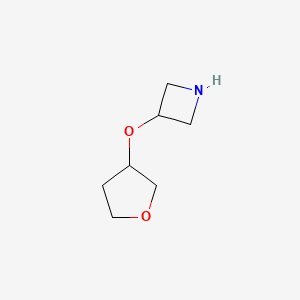


![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)



